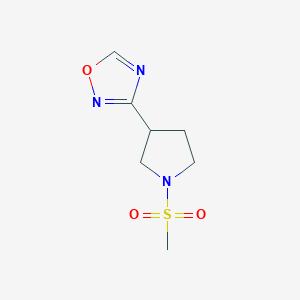![molecular formula C19H28N4O3 B6425615 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034296-33-6](/img/structure/B6425615.png)
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide, also known as 4-Piperidin-1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide, is a small molecule used in scientific research. It is a derivative of piperidine, a heterocyclic cyclic amine, and is used to study the physiological effects of drugs and other substances. It has several advantages over other compounds, such as its low toxicity and low cost. Additionally, its structure is relatively stable and can be easily modified.
Mécanisme D'action
The mechanism of action of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide is not fully understood. However, it is believed to interact with various receptors in the body, such as the mu opioid receptor and the dopamine receptor, in order to produce its effects. Additionally, it is believed to act as an agonist at the mu opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Biochemical and Physiological Effects
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide has been found to produce a variety of biochemical and physiological effects. It has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, it has been found to produce sedative, anxiolytic, and antidepressant effects. Furthermore, it has been found to produce a variety of other effects, such as anti-hyperalgesic and anti-nociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and its structure is relatively stable, making it easy to modify. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a short half-life, making it difficult to measure its effects over a long period of time. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on different systems.
Orientations Futures
There are several possible future directions for research on N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide. First, further research could be done to better understand its mechanism of action and its effects on different systems. Additionally, research could be done to better understand its pharmacokinetics and pharmacodynamics. Furthermore, research could be done to develop new synthesis methods for the compound, as well as to develop new applications for it. Finally, research could be done to develop new derivatives of the compound that could be used for different purposes.
Méthodes De Synthèse
The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide can be achieved using a two-step process. The first step is the condensation of piperidine and 2-phenylethyl formate to form the intermediate N-methyl-N'-(2-phenylethyl)ethanediamide. This intermediate is then reacted with dimethylcarbamoyl chloride to form the final product. This synthesis method is simple and cost-effective and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide1-yl-N-methyl-N'-(2-phenylethyl)ethanediamide is used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the biochemical and physiological effects of drugs and other substances. Additionally, it has been used to study the mechanism of action of drugs and other substances, as well as to study the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
IUPAC Name |
N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-22(2)19(26)23-12-9-16(10-13-23)14-21-18(25)17(24)20-11-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKWAMWGBWEVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B6425535.png)
![2,5-dichloro-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-3-carboxamide](/img/structure/B6425536.png)

![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)

![5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6425578.png)
![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425594.png)
![4-methyl-1-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425606.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)